molecular formula C7H5ClF2O3S B1405095 2,4-Difluoro-3-methoxybenzenesulfonyl chloride CAS No. 1706458-65-2

2,4-Difluoro-3-methoxybenzenesulfonyl chloride

Cat. No.: B1405095
CAS No.: 1706458-65-2
M. Wt: 242.63 g/mol
InChI Key: HOMCRQATKGIJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-3-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O3S and a molecular weight of 242.63 g/mol . This compound is known for its unique structure, which includes two fluorine atoms, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-methoxybenzenesulfonyl chloride typically involves the reaction of 2,4-difluoro-3-methoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms and the methoxy group, which increase the electrophilicity of the sulfonyl chloride group .

Properties

IUPAC Name

2,4-difluoro-3-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O3S/c1-13-7-4(9)2-3-5(6(7)10)14(8,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMCRQATKGIJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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